3-Chloro-5-nitro-1H-indazole
Overview
Description
3-Chloro-5-nitro-1H-indazole is a heterocyclic compound with the molecular formula C7H4ClN3O2. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a chloro group at the third position and a nitro group at the fifth position on the indazole ring, contributing to its unique chemical properties.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole compounds can interact with their targets through various mechanisms, including the inhibition, regulation, and/or modulation of kinases .
Biochemical Pathways
Indazole compounds are known to play a significant role in various biological properties .
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Indazole compounds have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-nitro-1H-indazole typically involves the nitration of 3-chloro-1H-indazole. One common method includes the reaction of 3-chloro-1H-indazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing byproducts .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-nitro-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Electrophilic Substitution: The indazole ring can participate in electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.
Electrophilic Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products:
Nucleophilic Substitution: N-alkylated or N-arylated derivatives.
Reduction: 3-Chloro-5-amino-1H-indazole.
Electrophilic Substitution: Various substituted indazole derivatives.
Scientific Research Applications
3-Chloro-5-nitro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Industrial Applications: It is employed in the development of agrochemicals and dyes.
Comparison with Similar Compounds
3-Chloro-1H-indazole: Lacks the nitro group, resulting in different reactivity and biological activity.
5-Nitro-1H-indazole: Lacks the chloro group, affecting its chemical properties and applications.
3-Bromo-5-nitro-1H-indazole: Similar structure but with a bromo group instead of a chloro group, leading to variations in reactivity.
Uniqueness: 3-Chloro-5-nitro-1H-indazole is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
3-chloro-5-nitro-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWPRWCAMGTPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197427 | |
Record name | Indazole, 3-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4812-45-7 | |
Record name | 3-Chloro-5-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4812-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indazole, 3-chloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4812-45-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indazole, 3-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-nitro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the nitro group in 1-Allyl-3-chloro-5-nitro-1H-indazole?
A1: In the crystal structure of 1-Allyl-3-chloro-5-nitro-1H-indazole, the nitro group is not perfectly coplanar with the indazole ring system. Instead, it forms a dihedral angle of 7.9° with the plane of the indazole ring. [] This suggests that while there might be some conjugation between the nitro group and the aromatic system, it is not maximized due to the slight twist.
Q2: How does the allyl group in 1-Allyl-3-chloro-5-nitro-1H-indazole orient itself relative to the indazole ring?
A2: The allyl group in 1-Allyl-3-chloro-5-nitro-1H-indazole adopts a non-planar conformation with respect to the indazole ring. This is evident from the N—N—C—C torsion angle of 104.28°, indicating a significant rotation of the allyl group out of the plane. [] Such a conformation could be influenced by steric hindrance or electronic effects and might have implications for the molecule's interactions with biological targets.
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